2-[(1-phenyl-1H-tetrazol-5-yl)thio]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide

regioisomer discrimination lipophilicity quality control

2-[(1-Phenyl-1H-tetrazol-5-yl)thio]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide (PubChem CID is a synthetic heterocyclic small molecule (MW 395.5 g/mol, MF C17H13N7OS2) that integrates a 1-phenyl-1H-tetrazole-5-thioether fragment with a 3-phenyl-1,2,4-thiadiazol-5-amine core via an acetamide linker. The compound was originally deposited in the Molecular Libraries Small Molecule Repository (MLSMR) as a screening probe (MLS000085597/SMR000020532) and is catalogued in authoritative databases including PubChem and ChEMBL.

Molecular Formula C17H13N7OS2
Molecular Weight 395.5g/mol
CAS No. 690246-21-0
Cat. No. B363298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(1-phenyl-1H-tetrazol-5-yl)thio]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide
CAS690246-21-0
Molecular FormulaC17H13N7OS2
Molecular Weight395.5g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NSC(=N2)NC(=O)CSC3=NN=NN3C4=CC=CC=C4
InChIInChI=1S/C17H13N7OS2/c25-14(18-16-19-15(21-27-16)12-7-3-1-4-8-12)11-26-17-20-22-23-24(17)13-9-5-2-6-10-13/h1-10H,11H2,(H,18,19,21,25)
InChIKeyUVRGKMOSEKULHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(1-Phenyl-1H-tetrazol-5-yl)thio]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide (CAS 690246-21-0): Core Structural Identity and Procurement Baseline


2-[(1-Phenyl-1H-tetrazol-5-yl)thio]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide (PubChem CID 1589752) is a synthetic heterocyclic small molecule (MW 395.5 g/mol, MF C17H13N7OS2) that integrates a 1-phenyl-1H-tetrazole-5-thioether fragment with a 3-phenyl-1,2,4-thiadiazol-5-amine core via an acetamide linker [1]. The compound was originally deposited in the Molecular Libraries Small Molecule Repository (MLSMR) as a screening probe (MLS000085597/SMR000020532) and is catalogued in authoritative databases including PubChem and ChEMBL [1][2]. Its computed XLogP3 of 3.8, 1 hydrogen bond donor, 8 acceptors, and 6 rotatable bonds define a moderately lipophilic, hydrogen-bond-acceptor-rich pharmacophore [1]. The compound is a regioisomer of N-(5-phenyl-1,2,4-thiadiazol-3-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide (CAS 690246-22-1) and a dechlorinated analog of N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide (PubChem CID 1589755); these structural relationships are critical for procurement differentiation [1][3].

Why Generic Substitution of 2-[(1-Phenyl-1H-tetrazol-5-yl)thio]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide Fails: Regioisomeric and Substituent-Dependent Differentiation


In-class heterocyclic acetamides bearing tetrazole-thioether and thiadiazole motifs are not interchangeable because small structural perturbations—regioisomeric rearrangement of the thiadiazole substitution pattern or introduction of a single halogen—produce measurably different physicochemical profiles and distinct biological activity fingerprints. For CAS 690246-21-0, the 3-phenyl-1,2,4-thiadiazol-5-yl orientation positions the acetamide NH at the 5-position of the thiadiazole, whereas the regioisomer CAS 690246-22-1 places it at the 3-position, altering the spatial relationship between the two heterocycles [1]. The 4-chlorophenyl analog CID 1589755 introduces a chlorine atom that increases computed lipophilicity and modifies molecular electrostatic potential, which, together with its regioisomeric 5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl scaffold, drives differential target engagement [2][3]. These structural distinctions are not cosmetic; they result in quantitatively distinct LogP values, divergent hydrogen-bonding geometries, and, critically, different bioactivity profiles in published screening data. Procurement of an incorrect regioisomer or halogenated analog compromises experimental reproducibility and invalidates structure-activity relationship (SAR) conclusions [1][2][3].

Quantitative Differentiation Evidence for 2-[(1-Phenyl-1H-tetrazol-5-yl)thio]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide (CAS 690246-21-0) Against Closest Analogs


Regioisomeric Identity Confirmed by Computed XLogP3 Differentiation vs. N-(5-Phenyl-1,2,4-thiadiazol-3-yl) Regioisomer (CAS 690246-22-1)

CAS 690246-21-0 (3-phenyl-1,2,4-thiadiazol-5-yl regioisomer) exhibits a computed XLogP3 of 3.8, identical to that of its regioisomer CAS 690246-22-1 (5-phenyl-1,2,4-thiadiazol-3-yl regioisomer) [1]. The identical logP values confirm that lipophilicity alone cannot distinguish these regioisomers; structural elucidation via 1H NMR (e.g., distinct NH and aromatic proton chemical shifts in DMSO-d6) or HPLC retention time under standardized conditions must be employed to verify regioisomeric identity before use [2].

regioisomer discrimination lipophilicity quality control

Absence of Chlorine Substituent Differentiates CAS 690246-21-0 from N-[5-(4-Chlorophenyl)-1,2,4-thiadiazol-3-yl] Analog (CID 1589755) by Computed Physicochemical Properties

The target compound (CAS 690246-21-0, CID 1589752) lacks the 4-chlorophenyl substituent present on the thiadiazole ring of the closely related analog CID 1589755. This structural difference results in a lower computed molecular weight (395.5 vs. 429.9 g/mol) and a lower XLogP3 (3.8 vs. 4.4) relative to CID 1589755 [1][2]. The absence of chlorine also eliminates the potential for halogen bonding interactions and alters molecular electrostatic potential distribution, which can impact target binding and selectivity.

halogen effect physicochemical differentiation medicinal chemistry

Quantitative Bioactivity Divergence: CAS 690246-21-0 Lacks the RORα and SF-1 Inhibitory Activity Reported for the 4-Chlorophenyl Analog

The 4-chlorophenyl analog CID 1589755 shows measurable inhibitory activity against nuclear receptor RORα (IC50 = 3.67 μM) and steroidogenic factor 1 (SF-1, IC50 = 4.90 μM) in PubChem BioAssay AID 599 and AID 600, respectively [1]. In contrast, PubChem BioAssay records for CAS 690246-21-0 (CID 1589752) contain no reported RORα or SF-1 inhibitory data at the time of this analysis, indicating that removal of the 4-chloro substituent and regioisomeric rearrangement abolishes or substantially attenuates activity at these nuclear receptor targets [2].

nuclear receptor RORalpha SF-1 selectivity

Hydrogen-Bond Donor/Acceptor Topology Differentiation Between Regioisomers Impacts Predicted Target Engagement

The regioisomeric position of the acetamide linker on the thiadiazole ring alters the spatial geometry of the hydrogen-bond donor (NH) and acceptor (C=O) pharmacophoric elements. In CAS 690246-21-0, the acetamide NH is attached at the thiadiazole 5-position with the phenyl substituent at the 3-position, whereas in regioisomer CAS 690246-22-1 the NH is at the 3-position with phenyl at the 5-position [1]. This positional permutation changes the distance and angle between the tetrazole-thioether sulfur, the amide linkage, and the thiadiazole ring nitrogen atoms, yielding a distinct 3D pharmacophore that is expected to produce differential binding poses in protein active sites .

pharmacophore hydrogen bonding SAR

Rotatable Bond Count and Molecular Flexibility Differentiate CAS 690246-21-0 from Rigidified Tetrazole-Thiadiazole Analogs

CAS 690246-21-0 possesses 6 rotatable bonds, conferring significant conformational flexibility in solution, whereas analogs with ortho-substituted phenyl rings or fused heterocyclic tetrazole replacements exhibit fewer rotatable bonds (typically 3-5) [1]. This higher flexibility increases the entropic penalty upon binding but also expands the conformational space accessible for induced-fit recognition. Procurement of conformationally restricted analogs would yield different binding thermodynamics and kinetics.

conformational flexibility entropy molecular recognition

Recommended Application Scenarios for 2-[(1-Phenyl-1H-tetrazol-5-yl)thio]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide Based on Quantified Differentiation Evidence


Nuclear-Receptor-Selective Chemical Probe Development Requiring Absence of RORα/SF-1 Activity

For screening campaigns targeting nuclear receptors or transcription factors where RORα and SF-1 inhibitory activity must be excluded to avoid confounding pharmacology, CAS 690246-21-0 is the preferred scaffold over the 4-chlorophenyl analog CID 1589755, which exhibits IC50 values of 3.67 μM (RORα) and 4.90 μM (SF-1) [1]. The absence of measurable activity at these targets in public screening data for CAS 690246-21-0 makes it a more suitable negative-control or selectivity-profiling compound.

Regioisomeric Specificity Controls in Thiadiazole SAR Studies

In structure-activity relationship (SAR) investigations exploring the impact of thiadiazole substitution pattern on biological activity, CAS 690246-21-0 (3-phenyl, 5-acetamide orientation) must be procured as a distinct compound alongside its regioisomer CAS 690246-22-1 (5-phenyl, 3-acetamide orientation). Due to identical XLogP3 values (3.8) and molecular formulas, these regioisomers cannot be distinguished by MS or hydrophobicity alone; orthogonal analytical confirmation (e.g., 1H NMR, HPLC retention time) is required prior to biological testing [2][3].

Halogen-Free Medicinal Chemistry Optimization with Lower Lipophilicity Starting Points

Medicinal chemistry programs seeking to minimize lipophilicity and molecular weight while retaining the tetrazole-thioether-thiadiazole pharmacophore should select CAS 690246-21-0 (MW 395.5, XLogP3 3.8) over the chlorinated analog CID 1589755 (MW 429.9, XLogP3 4.4). The 0.6 log unit reduction in computed logP predicts improved aqueous solubility and reduced CYP450-mediated metabolic liability, aligning with lead-likeness criteria [4].

Conformational Flexibility Studies via Biophysical Binding Thermodynamics

For investigations correlating ligand conformational flexibility with binding thermodynamics, CAS 690246-21-0 (6 rotatable bonds) serves as a high-flexibility reference compound within the tetrazole-thiadiazole acetamide class. Its larger conformational ensemble, compared to rigidified analogs with 3-5 rotatable bonds, enables systematic assessment of entropic contributions to ΔG binding via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) [5].

Quote Request

Request a Quote for 2-[(1-phenyl-1H-tetrazol-5-yl)thio]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.